molecular formula C18H18N2O B2905187 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole CAS No. 865658-11-3

4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole

Cat. No. B2905187
CAS RN: 865658-11-3
M. Wt: 278.355
InChI Key: VLZXHIOAOFAPFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and procedures used to create the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like boiling point, melting point, solubility, stability, and reactivity .

Scientific Research Applications

Corrosion Inhibition

One notable application of imidazole derivatives, closely related to 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole, is in corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion in acidic environments. For example, imidazole derivatives have been synthesized and explored for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies utilize various spectroscopic and electrochemical methods to understand the mechanisms behind their corrosion inhibition properties, highlighting their potential as effective corrosion inhibitors (Prashanth et al., 2021; Ouakki et al., 2020).

Pharmaceutical Research

Imidazole derivatives are of significant interest in pharmaceutical research for their diverse biological activities. Research has delved into synthesizing and characterizing various imidazole compounds to explore their binding profiles, central nervous system penetration, and potential as receptor antagonists. For instance, studies on imidazole derivatives highlight their potent activity as serotonin-3 receptor antagonists, indicating their potential utility in neuroscience and pharmacological research (Rosen et al., 1990). Further research has demonstrated the anticancer potential of certain imidazole compounds, indicating their ability to induce apoptosis and cellular senescence in cancer cell lines (Sharma et al., 2014).

Molecular Docking and Computational Studies

Imidazole derivatives have also been a focus in computational chemistry and molecular docking studies. These compounds are analyzed for their reactivity, interaction with proteins, and potential biological activities through spectroscopic characterization and theoretical studies. For example, the synthesis and characterization of imidazole derivatives have led to insights into their antimicrobial activities and interactions with biological molecules, providing a foundation for their application in medicinal chemistry and drug design (Thomas et al., 2018; Hossain et al., 2018).

Materials Science

Additionally, imidazole compounds are investigated in materials science for their optical properties and potential applications in photochromic materials. The synthesis of imidazole-based dimers and their photochromic behavior in solution indicates the versatility of these compounds in developing materials with tunable optical properties (Bai et al., 2010).

Mechanism of Action

This is typically used in the context of biological activity. It describes how the compound interacts with biological systems or processes .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications or areas of research for the compound. It could also include how the compound can be modified or used in the synthesis of other compounds .

properties

IUPAC Name

4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-8-10-14(11-9-12)18-19-13(2)17(20-18)15-6-4-5-7-16(15)21-3/h4-11,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZXHIOAOFAPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N=C(C(=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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